molecular formula C10H17NO3 B14719254 3-Piperidinecarboxylic acid, 3-ethyl-2-oxo-, ethyl ester CAS No. 7033-83-2

3-Piperidinecarboxylic acid, 3-ethyl-2-oxo-, ethyl ester

Cat. No.: B14719254
CAS No.: 7033-83-2
M. Wt: 199.25 g/mol
InChI Key: TVKQOZBDAZOPIE-UHFFFAOYSA-N
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Description

3-Piperidinecarboxylic acid, 3-ethyl-2-oxo-, ethyl ester, also known as ethyl nipecotate, is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 3-ethyl-2-oxo-, ethyl ester can be achieved through several methods. One common synthetic route involves the esterification of 3-piperidinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 3-ethyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Piperidinecarboxylic acid, 3-ethyl-2-oxo-, ethyl ester is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 3-ethyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: Similar structure but differs in the position of the ethyl group.

    3-Piperidinecarboxylic acid, 3-methyl-2-oxo-, ethyl ester: Contains a methyl group instead of an ethyl group.

Uniqueness

3-Piperidinecarboxylic acid, 3-ethyl-2-oxo-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

CAS No.

7033-83-2

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 3-ethyl-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-3-10(9(13)14-4-2)6-5-7-11-8(10)12/h3-7H2,1-2H3,(H,11,12)

InChI Key

TVKQOZBDAZOPIE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCNC1=O)C(=O)OCC

Origin of Product

United States

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